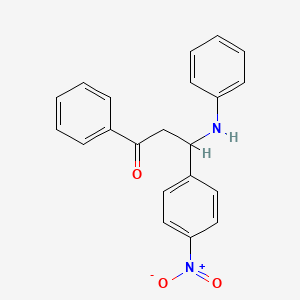
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- is an organic compound with the molecular formula C21H18N2O3 and a molecular weight of 346.38 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a phenylamino group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- can be achieved through several synthetic routes. One common method involves the Mannich-type reaction, where benzaldehyde, aniline, and 4-nitroacetophenone are used as starting materials. The reaction is typically carried out in the presence of a catalyst such as Yb(OSO2C8H17)3 in toluene at 60°C for 12 hours . This method yields the desired compound with high purity and efficiency.
Chemical Reactions Analysis
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and phenyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The phenylamino group can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- can be compared with similar compounds such as:
3-Hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone: This compound has a hydroxyl group instead of a phenylamino group, leading to different chemical properties and reactivity.
1-Propanone, 3-[(4-nitrophenyl)amino]-1-phenyl-: This compound has an amino group attached to the nitrophenyl group, resulting in different biological activities and applications.
The uniqueness of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
113451-12-0 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-anilino-3-(4-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H18N2O3/c24-21(17-7-3-1-4-8-17)15-20(22-18-9-5-2-6-10-18)16-11-13-19(14-12-16)23(25)26/h1-14,20,22H,15H2 |
InChI Key |
DIEZZGKLOLXKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















